An In-depth Technical Guide to 2,2-dimethylpent-4-enoyl chloride
An In-depth Technical Guide to 2,2-dimethylpent-4-enoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,2-dimethylpent-4-enoyl chloride is limited in publicly available literature. The information presented herein is substantially based on the known properties of its precursor, 2,2-dimethylpent-4-enoic acid, and established principles of organic chemistry for the conversion of carboxylic acids to acyl chlorides.
Core Compound Structure and Properties
2,2-dimethylpent-4-enoyl chloride is a reactive acyl chloride derivative of 2,2-dimethylpent-4-enoic acid. Its structure features a terminal vinyl group and a gem-dimethyl substitution at the alpha-carbon relative to the carbonyl group. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the introduction of sterically hindered moieties with a site for further functionalization via the alkene.
Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of 2,2-dimethylpent-4-enoyl chloride and its parent carboxylic acid.
| Property | 2,2-dimethylpent-4-enoic acid | 2,2-dimethylpent-4-enoyl chloride (Predicted) | Source |
| CAS Number | 16386-93-9 | Not available | [1][2] |
| Molecular Formula | C₇H₁₂O₂ | C₇H₁₁ClO | - |
| Molecular Weight | 128.17 g/mol | 146.61 g/mol | [1] |
| Boiling Point | 104-108 °C at 20 mmHg | Expected to be lower than the parent acid | [2] |
| Density | 0.933 g/mL at 25 °C | Expected to be higher than the parent acid | [2] |
| Appearance | Colorless liquid | Colorless to light yellow liquid (by analogy) | [2] |
| Solubility | Soluble in water | Reacts with water; soluble in aprotic organic solvents | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of 2,2-dimethylpent-4-enoyl chloride is the chlorination of its parent carboxylic acid, 2,2-dimethylpent-4-enoic acid. Standard chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation.
General Synthesis Workflow
The synthesis follows a straightforward conversion of a carboxylic acid to an acyl chloride.
Caption: General synthesis of 2,2-dimethylpent-4-enoyl chloride.
Detailed Experimental Protocol: Chlorination using Thionyl Chloride
This protocol is a standard procedure for the synthesis of acyl chlorides from carboxylic acids and should be adapted and optimized for the specific substrate.
Materials:
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2,2-dimethylpent-4-enoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
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Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂ fumes)
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Magnetic stirrer and heating mantle
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Distillation apparatus
Procedure:
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Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide.
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Charging the Flask: Charge the flask with 2,2-dimethylpent-4-enoic acid (1.0 eq).
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Solvent Addition: Add anhydrous dichloromethane (or another suitable inert solvent).
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Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.2-1.5 eq) to the stirred solution at room temperature. The addition may be exothermic.
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Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Purification: Remove the solvent and excess thionyl chloride under reduced pressure. The crude 2,2-dimethylpent-4-enoyl chloride can be purified by fractional distillation under reduced pressure.
Predicted Spectroscopic Properties
The following table outlines the expected spectroscopic data for 2,2-dimethylpent-4-enoyl chloride based on the known spectra of similar compounds.
| Spectroscopy | Predicted Data |
| Infrared (IR) | Strong C=O stretch at approximately 1780-1815 cm⁻¹[3] |
| ¹H NMR | * Vinyl protons (-CH=CH₂): ~5.0-6.0 ppm (multiplet) * Allylic protons (-C H₂-CH=CH₂): ~2.3 ppm (doublet) * Gem-dimethyl protons (-C(C H ₃)₂-): ~1.3 ppm (singlet) |
| ¹³C NMR | * Carbonyl carbon (-C =O): ~170 ppm[4][5][6] * Vinyl carbons (-C H=C H₂): ~118 ppm and ~132 ppm * Quaternary carbon (-C (CH₃)₂-): ~45 ppm * Allylic carbon (-C H₂-): ~48 ppm * Methyl carbons (-C(C H₃)₂-): ~25 ppm |
| Mass Spectrometry (MS) | * Molecular Ion (M⁺): m/z = 146 and 148 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) * Major Fragment: Acylium ion [M-Cl]⁺ at m/z = 111 |
Reactivity and Applications in Drug Development
Acyl chlorides are highly reactive electrophiles and are valuable intermediates in organic synthesis. 2,2-dimethylpent-4-enoyl chloride can be expected to undergo typical reactions of acyl chlorides, including:
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Esterification: Reaction with alcohols to form esters.
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Amidation: Reaction with primary and secondary amines to form amides.
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Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
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Hydrolysis: Reaction with water to revert to the parent carboxylic acid.
The presence of the terminal alkene allows for further synthetic manipulations, such as:
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Addition reactions: Halogenation, hydrohalogenation, epoxidation, and dihydroxylation.
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Cross-coupling reactions: Heck, Suzuki, and other palladium-catalyzed couplings.
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Metathesis reactions.
The sterically hindered quaternary center alpha to the carbonyl group can impart unique conformational constraints and metabolic stability to molecules, a desirable feature in drug design. The vinyl group provides a handle for late-stage functionalization or for covalent modification of biological targets.
Logical Relationship in Synthetic Application
Caption: Synthetic utility of 2,2-dimethylpent-4-enoyl chloride.
References
- 1. 2,2-Dimethyl-4-pentenoic Acid | 16386-93-9 | RAA38693 [biosynth.com]
- 2. 2,2-Dimethyl-4-pentenoic acid | 16386-93-9 [chemicalbook.com]
- 3. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 4. nmr spectroscopy - The carbon-13 chemical shift of acyl chlorides vs ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Acetyl chloride(75-36-5) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
